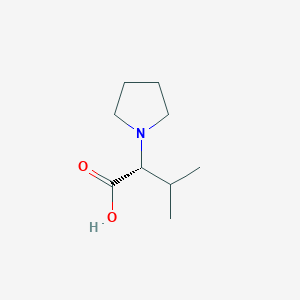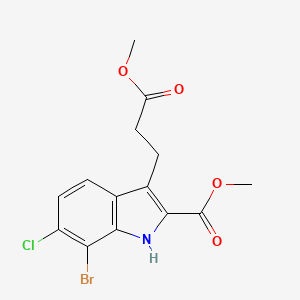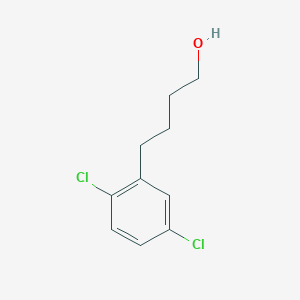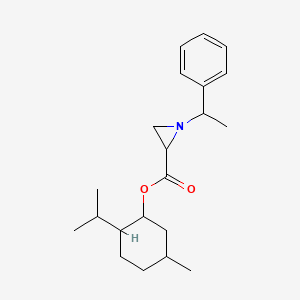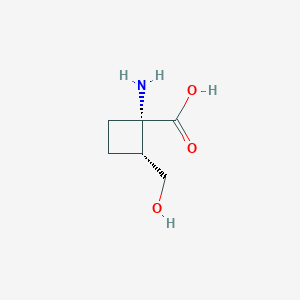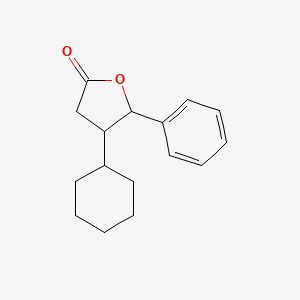
2,5-Oxazolidinedione,4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Oxazolidinedione,4-ethyl- is a chemical compound belonging to the oxazolidinedione class. It is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,5-Oxazolidinedione involves the reaction of finely ground glycine with phosgene in dry dioxane at temperatures between 45-50°C. The reaction mixture is agitated efficiently to ensure complete reaction. After 5 hours, the solution is filtered to remove unreacted glycine, and the solvent is removed under reduced pressure. The residue is then treated with dry diethyl ether, and the resulting crystals are collected and dried over phosphorus pentoxide in a vacuum desiccator .
Industrial Production Methods
Industrial production methods for 2,5-Oxazolidinedione typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Oxazolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert 2,5-Oxazolidinedione into its reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions involve replacing one of the functional groups in the compound with another group, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic reagents such as sodium hydride or lithium diisopropylamide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-Oxazolidinedione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an anticonvulsant and other therapeutic uses.
Industry: It is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 2,5-Oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to reduce T-type calcium currents in thalamic neurons, which inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of abnormal thalamocortical rhythmicity, which is associated with certain types of seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paramethadione: An oxazolidinedione anticonvulsant similar to trimethadione, used to reduce absence seizures.
Trimethadione: Another oxazolidinedione compound with similar anticonvulsant properties.
Uniqueness
2,5-Oxazolidinedione,4-ethyl- is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
4-ethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-2-3-4(7)9-5(8)6-3/h3H,2H2,1H3,(H,6,8) |
InChI-Schlüssel |
ONNRRRLKTSGVFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)OC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


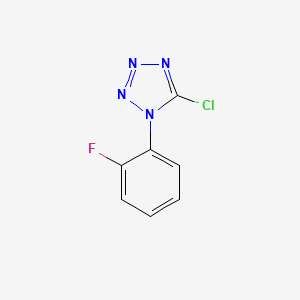
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
